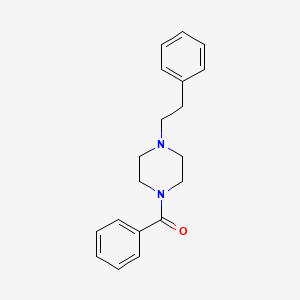
1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine
Overview
Description
1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine, also known as DPR, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPR belongs to the class of piperazine derivatives and has a molecular formula of C19H19Cl2N3O.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine is not fully understood. However, studies have shown that this compound interacts with DNA and inhibits the activity of enzymes involved in DNA replication and transcription. This leads to the inhibition of cell growth and division, ultimately resulting in apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. Furthermore, this compound has been shown to have a low toxicity profile, making it a promising compound for further research.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine is its high yield and cost-effectiveness. Additionally, this compound has a low toxicity profile, making it safe for use in laboratory experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for 1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine research. One area of interest is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications. Its low toxicity profile, high yield, and cost-effectiveness make it an attractive compound for further research. Future studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer, infectious diseases, and other conditions.
Scientific Research Applications
1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antimicrobial properties. This compound has also been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been found to be effective against drug-resistant strains of bacteria and viruses.
Properties
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c18-15-2-1-13(11-16(15)19)12-21-7-9-22(10-8-21)17(23)14-3-5-20-6-4-14/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHXNILQIPKDIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4184672.png)
![4,5-dimethyl-2-{[2-(4-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxamide](/img/structure/B4184678.png)

![N-[2-(difluoromethoxy)-4-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184692.png)
![3-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4184700.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4184704.png)


![1-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}piperazine](/img/structure/B4184716.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4184720.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]tetrahydro-2-furancarboxamide](/img/structure/B4184728.png)
![6-fluoro-2-methyl-1-[(2-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4184735.png)
![1'-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4184748.png)
